![molecular formula C10H8BrN B1439347 8-Bromo-5-methylquinoline CAS No. 823803-51-6](/img/structure/B1439347.png)
8-Bromo-5-methylquinoline
Overview
Description
8-Bromo-5-methylquinoline is a chemical compound with the empirical formula C10H8BrN . It is a solid substance with a molecular weight of 222.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrN/c1-7-4-5-9 (11)10-8 (7)3-2-6-12-10/h2-6H,1H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoline derivatives are known to be involved in various chemical reactions. For instance, they can undergo dehydrogenation reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 222.08 . The melting point is reported to be between 77-80°C .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
8-Bromo-5-methylquinoline: is a valuable compound in drug discovery and medicinal chemistry due to its structural significance in quinoline derivatives . Quinolines are known for their broad spectrum of biological activities and are a key scaffold in the development of new therapeutic agents. The bromo and methyl groups on the quinoline nucleus can be strategically modified to create compounds with potential pharmacological properties.
Biological Activities
The quinoline structure, including derivatives like This compound , exhibits a wide range of biological activities. These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities . This makes it an important compound for further research in these areas.
Synthetic Organic Chemistry
In synthetic organic chemistry, This compound serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic and electrophilic substitutions, to synthesize complex molecules with diverse biological activities .
Pharmacology
This compound: is used in pharmacology as a precursor for the synthesis of quinoline-based molecules. These molecules are then tested for their pharmacological activities, such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Industrial Chemistry
In the field of industrial chemistry, This compound is utilized for the synthesis of compounds that have applications in various industries. Its role in the construction of complex molecules can lead to the development of new materials and chemical processes .
Green Chemistry
The compound is also significant in the context of green chemistry. Researchers aim to develop sustainable and environmentally friendly synthetic methods for quinoline derivatives, including This compound . These methods minimize the use of hazardous substances and reduce the environmental impact of chemical processes .
Safety and Hazards
Mechanism of Action
- The primary targets of 8-Bromo-5-methylquinoline are not explicitly documented in the available literature. However, as an intermediate, it likely interacts with various biological or chemical targets, forming the core structure of molecules with desired properties.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
8-bromo-5-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAUXDALIFLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823803-51-6 | |
Record name | 8-bromo-5-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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